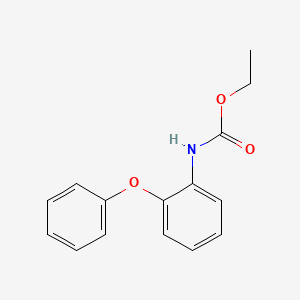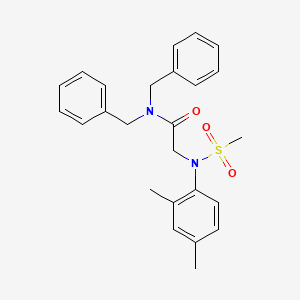
2-bromo-4,6-dichlorophenyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4,6-dichlorophenyl phenylcarbamate, also known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been widely used in agriculture to control weeds in crops such as cotton, soybeans, and sugarcane. Diuron is known for its effectiveness in controlling a broad range of weeds and its relatively low toxicity to non-target organisms. In recent years, there has been an increased interest in the synthesis, mechanism of action, and biochemical and physiological effects of Diuron, as well as its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-bromo-4,6-dichlorophenyl phenylcarbamate involves the inhibition of photosynthesis in plants. Specifically, 2-bromo-4,6-dichlorophenyl phenylcarbamate binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons during the light-dependent reactions of photosynthesis. This binding prevents the transfer of electrons, leading to the accumulation of reactive oxygen species and ultimately, the death of the plant.
Biochemical and Physiological Effects:
In addition to its effects on photosynthesis, 2-bromo-4,6-dichlorophenyl phenylcarbamate has been shown to have a range of biochemical and physiological effects on plants and other organisms. These effects include the inhibition of respiration, the disruption of cell membranes, and the alteration of gene expression. In animals, 2-bromo-4,6-dichlorophenyl phenylcarbamate has been shown to have toxic effects on the liver and kidneys, as well as the reproductive and immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-4,6-dichlorophenyl phenylcarbamate in lab experiments is its broad-spectrum activity, which allows for the control of a wide range of weeds. Additionally, 2-bromo-4,6-dichlorophenyl phenylcarbamate has relatively low toxicity to non-target organisms, making it a safer alternative to some other herbicides. However, one limitation of using 2-bromo-4,6-dichlorophenyl phenylcarbamate in lab experiments is its persistence in the environment, which can lead to long-term effects on soil fertility and microbial communities.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-4,6-dichlorophenyl phenylcarbamate, including the development of new synthesis methods, the investigation of its effects on non-target organisms, and the assessment of its potential risks to human health. Additionally, there is a need for further research on the environmental fate and transport of 2-bromo-4,6-dichlorophenyl phenylcarbamate, as well as its potential impacts on ecosystem functioning. Finally, there is a growing interest in the development of alternative herbicides that are more environmentally friendly and sustainable than traditional chemicals like 2-bromo-4,6-dichlorophenyl phenylcarbamate.
Synthesemethoden
The synthesis of 2-bromo-4,6-dichlorophenyl phenylcarbamate involves the reaction of 2,4-dichlorophenyl isocyanate with 2-bromo-6-chloroaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenyl chloroformate to form 2-bromo-4,6-dichlorophenyl phenylcarbamate. The overall reaction can be represented as follows:
2,4-dichlorophenyl isocyanate + 2-bromo-6-chloroaniline → 2-bromo-4,6-dichlorophenyl phenylcarbamate + HCl
Wissenschaftliche Forschungsanwendungen
2-bromo-4,6-dichlorophenyl phenylcarbamate has been used in scientific research for a variety of purposes, including the study of plant physiology and ecology, soil microbiology, and environmental toxicology. In plant physiology and ecology, 2-bromo-4,6-dichlorophenyl phenylcarbamate has been used to investigate the effects of herbicides on photosynthesis, plant growth, and nutrient uptake. In soil microbiology, 2-bromo-4,6-dichlorophenyl phenylcarbamate has been used to study the impact of herbicides on microbial communities and soil fertility. In environmental toxicology, 2-bromo-4,6-dichlorophenyl phenylcarbamate has been used to assess the potential risks of herbicide exposure to aquatic and terrestrial organisms.
Eigenschaften
IUPAC Name |
(2-bromo-4,6-dichlorophenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO2/c14-10-6-8(15)7-11(16)12(10)19-13(18)17-9-4-2-1-3-5-9/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIMIMWWNQWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5216443 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylpentyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6138880.png)
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B6138884.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6138888.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B6138902.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6138913.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6138916.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-isobutyl-N-methyl-3-isoxazolecarboxamide](/img/structure/B6138933.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6138938.png)
![(2-{[2-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6138950.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B6138961.png)
![N-(2-chlorobenzyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6138967.png)